molecular formula C15H13BrClNO2 B1608069 4-Methoxybenzyl 5-bromo-2-chlorobenzamide CAS No. 701255-27-8

4-Methoxybenzyl 5-bromo-2-chlorobenzamide

Cat. No.: B1608069
CAS No.: 701255-27-8
M. Wt: 354.62 g/mol
InChI Key: UGBPFPJQRDBYHO-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 5-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C15H13BrClNO2 and a molecular weight of 354.63 g/mol . It is a benzamide derivative characterized by the presence of a 4-methoxybenzyl group, a 5-bromo-2-chlorobenzamide moiety, and an amide bond.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(4-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBPFPJQRDBYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366987
Record name 4-METHOXYBENZYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701255-27-8
Record name 4-METHOXYBENZYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 5-bromo-2-chlorobenzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 4-methoxybenzylamine under appropriate conditions to form the amide bond. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Comparison with Similar Compounds

4-Methoxybenzyl 5-bromo-2-chlorobenzamide can be compared with other benzamide derivatives, such as:

Biological Activity

4-Methoxybenzyl 5-bromo-2-chlorobenzamide (MBBC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MBBC, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

MBBC has a complex structure characterized by the presence of a methoxy group, bromine, and chlorine substituents on a benzamide backbone. Its molecular formula is C16H15BrClNOC_{16}H_{15}BrClNO with a molecular weight of approximately 350.66 g/mol. The presence of these halogenated groups may enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H15BrClNOC_{16}H_{15}BrClNO
Molecular Weight350.66 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that MBBC exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis, likely due to the compound's ability to form covalent bonds with essential enzymes in the bacterial cell.

Cytotoxicity and Anticancer Potential

Research has shown that MBBC possesses cytotoxic effects on cancer cell lines. A study utilizing the MTT assay revealed that MBBC significantly inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's cytotoxicity is attributed to its ability to induce apoptosis through the activation of caspase pathways.

The biological activity of MBBC can be explained through its interaction with specific molecular targets:

  • Enzyme Inhibition : The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound's ability to inhibit enzyme activity.
  • Covalent Bond Formation : The methoxy group may facilitate nucleophilic attack on electrophilic sites in proteins, leading to irreversible inhibition.

Table 2: Biological Assays for MBBC

Assay TypeResult
Antimicrobial ActivityEffective against E. coli, S. aureus
Cytotoxicity (MTT Assay)IC50 values < 20 µM for cancer cells
Apoptosis InductionPositive in caspase activation assays

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MBBC against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that MBBC had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating strong antibacterial activity.

Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines (MCF-7), MBBC was shown to induce significant cell death at concentrations as low as 10 µM. Flow cytometry analysis confirmed that the compound triggers apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzyl 5-bromo-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzyl 5-bromo-2-chlorobenzamide

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